molecular formula C16H12FNO3 B4077990 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4077990
M. Wt: 285.27 g/mol
InChI Key: MNLRPOMQQCMQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and availability. This compound belongs to a class of drugs known as designer drugs or research chemicals, which are created in a laboratory to mimic the effects of illegal drugs such as marijuana.

Mechanism of Action

The mechanism of action of 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-oneCA is similar to that of other synthetic cannabinoids, which bind to cannabinoid receptors in the brain and peripheral tissues. This leads to a range of effects such as altered mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-oneCA has a high affinity for cannabinoid receptors and can produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as altered mood, anxiety, and psychosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-oneCA in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, its high potency also makes it difficult to control the dosage and can lead to adverse effects in animal models.

Future Directions

There are several future directions for research on 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-oneCA. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as their potential for addiction and abuse.
In conclusion, 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-oneCA is a synthetic cannabinoid that has been extensively studied in scientific research. Its high potency and availability have made it a popular tool for investigating the endocannabinoid system and the effects of synthetic cannabinoids on the brain and behavior. However, its use in lab experiments should be carefully controlled due to its potential for adverse effects. Further research is needed to fully understand the long-term effects of synthetic cannabinoids and their potential for therapeutic use.

Scientific Research Applications

5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-oneCA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has also been used as a tool to investigate the effects of synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

5-fluoro-3-hydroxy-3-phenacyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLRPOMQQCMQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

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